1-Acetylbicyclo[3.1.0]hexan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
62344-27-8 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1-acetylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H10O2/c1-5(9)8-4-6(8)2-3-7(8)10/h6H,2-4H2,1H3 |
InChI Key |
ILDBOMWCWWFOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12CC1CCC2=O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.1.0 Hexan 2 One and Its Acetylated Analogues
Strategies for the Construction of the Bicyclo[3.1.0]hexane Skeleton
The formation of the fused cyclopropane-cyclopentane ring system is the cornerstone of synthesizing these molecules. Chemists have developed several elegant approaches to achieve this, often with high degrees of stereocontrol.
Intramolecular Cyclizations Leading to Bicyclo[3.1.0]hexan-2-one
Intramolecular cyclization represents a powerful and common strategy for assembling the bicyclo[3.1.0]hexane core. These reactions typically involve forming the three-membered ring from a pre-existing five-membered ring precursor.
One prominent method involves the intramolecular cyclopropanation of unsaturated precursors. For instance, the treatment of alkenyl aldehydes with a copper(I)/secondary amine cooperative catalyst can generate the bicyclo[3.1.0]hexane skeleton in a single step through a radical process. d-nb.infonih.gov This method is notable for its ability to construct scaffolds with highly congested vicinal all-carbon quaternary stereocenters. d-nb.infonih.gov Rhodium(II) catalysts have also been employed to facilitate the asymmetric intramolecular cyclopropanation of substrates like α-S(VI) substituted Rh(II)-carbenoids, leading to bicyclo[3.1.0]hexan-2-one sulfoxonium salts with excellent yield and enantioselectivity. digitellinc.com
Another key intramolecular approach starts from epoxy alkenes. The deprotonation of an epoxy alkene, such as (R)-1,2-epoxyhex-5-ene, with a strong, hindered base like catalytic lithium 2,2,6,6-tetramethylpiperidide (LTMP) generates a carbenoid intermediate. This intermediate undergoes subsequent intramolecular cyclization to furnish a homochiral bicyclo[3.1.0]hexan-1-ol, which can then be oxidized to the target ketone, bicyclo[3.1.0]hexan-2-one. acs.orgresearchgate.net This process has been proven to be efficient and scalable. acs.orgresearchgate.net Base-promoted intramolecular additions are also effective, as seen in the cyclization of vinyl cyclopropanecarboxamides to form related aza[3.1.0]bicycles. mdpi.com
| Reaction Type | Catalyst/Reagent | Precursor Type | Product | Reference(s) |
| Radical Cyclopropanation | Cu(I)/Secondary Amine | Alkenyl Aldehyde | Bicyclo[3.1.0]hexane | d-nb.infonih.gov |
| Asymmetric Cyclopropanation | Rh(II) Complex | α-S(VI) Substituted Diazo Compound | Bicyclo[3.1.0]hexan-2-one Derivative | digitellinc.com |
| Base-Mediated Cyclopropanation | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Epoxy Alkene | Bicyclo[3.1.0]hexan-1-ol | acs.orgresearchgate.net |
| Base-Promoted Addition | Potassium tert-butoxide (tBuOK) | Vinyl Cyclopropanecarboxamide | 3-Azabicyclo[3.1.0]hexan-2-one | mdpi.com |
Intermolecular Annulation Reactions for Bicyclo[3.1.0]hexan-2-one Synthesis
Intermolecular strategies involve the convergent assembly of the bicyclic system from two separate components. A notable example is the (3+2) annulation reaction between cyclopropenes and activated cyclopropanes. nih.gov
In this approach, aminocyclopropanes function as three-carbon synthons that react with diester-substituted cyclopropenes. nih.govrsc.org The reaction is typically mediated by a photoredox catalyst, such as an iridium complex or an organic dye, under blue LED irradiation. nih.govrsc.org This method provides a convergent route to highly substituted bicyclo[3.1.0]hexanes, often creating an all-carbon quaternary center with high diastereoselectivity, particularly when using difluorocyclopropenes. nih.govrsc.org While many syntheses focus on building the three-membered ring onto an existing five-membered ring, this intermolecular annulation constructs the five-membered ring, representing a complementary strategy. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Key Feature | Reference(s) |
| Aminocyclopropane | Diester-substituted Cyclopropene | Iridium or Organic Photoredox Catalyst | Blue LED Irradiation | Convergent synthesis, forms five-membered ring | nih.govrsc.org |
| Azomethine Ylide | Cyclopropene | None (Thermal) | Various Solvents (e.g., ACN, DMF) | Access to 3-azabicyclo[3.1.0]hexane derivatives | beilstein-journals.org |
Ring Contraction Approaches Utilizing Cyclohexane (B81311) Derivatives
The Favorskii rearrangement and related ring contractions of cyclohexane precursors provide another pathway to the bicyclo[3.1.0]hexane skeleton. A key example involves the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione. acs.orgresearchgate.net This method takes advantage of readily available starting materials to construct the core bicyclic system. acs.orgresearchgate.net
Another related strategy is the Wolff rearrangement. While often used to contract five-membered rings to four-membered ones, specific applications can lead to the desired bicyclic system. For instance, the thermal ring contraction of a 3-diazo derivative of bicyclo[3.1.0]hexan-2-one has been studied, although this was used to generate bicyclo[2.1.0]pentane systems, demonstrating the versatility of ring contraction chemistry in this area. rsc.orgthieme-connect.de
Stereoselective and Enantioselective Routes to Bicyclo[3.1.0]hexan-2-one Scaffolds
Achieving stereocontrol is paramount in modern organic synthesis, and numerous methods have been developed to produce enantiomerically pure or enriched bicyclo[3.1.0]hexan-2-one derivatives.
Catalytic asymmetric reactions are at the forefront of these efforts. Rhodium(II) complexes featuring chiral ligands have been successfully used for the enantioselective intramolecular cyclopropanation of diazo compounds, affording bicyclo[3.1.0]hexan-2-one derivatives with high yields and enantiomeric excesses (ee) up to 97%. digitellinc.com Similarly, a cooperative catalytic system of Cu(I) and a chiral secondary amine enables the asymmetric intramolecular radical cyclopropanation of aldehydes, yielding enantioenriched bicyclo[3.1.0]hexanes. d-nb.infonih.gov
An alternative to asymmetric catalysis is the resolution of racemic mixtures. Lipase-catalyzed asymmetric acetylation has been effectively used to resolve racemic precursors like 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol. nih.govacs.org This enzymatic process selectively acetylates one enantiomer, allowing for the separation of the resulting diastereomeric products. nih.govacs.org
Furthermore, substrate-controlled stereoselective reactions are also prevalent. An Et3Al-mediated intramolecular epoxide opening and cyclopropanation reaction proceeds with perfect endo selectivity for certain substrates. nih.gov The cyclopropanation of epoxy alkenes using a hindered chiral base like LTMP also proceeds with excellent retention of enantiopurity, providing a reliable route to chiral bicyclic alcohols that are precursors to the ketone. acs.org
| Method | Catalyst / Reagent | Key Feature | Enantiomeric Excess (ee) | Reference(s) |
| Asymmetric Intramolecular Cyclopropanation | Chiral Rh(II) Complex | Creates two quaternary and one tertiary stereocenter | Up to 97% | digitellinc.com |
| Asymmetric Radical Cyclopropanation | Cu(I) / Chiral Secondary Amine | Constructs vicinal all-carbon quaternary stereocenters | Good to Excellent | d-nb.infonih.gov |
| Lipase-Catalyzed Resolution | Lipase (e.g., from Candida antarctica) | Enzymatic resolution of a racemic alcohol precursor | N/A (Separation of enantiomers) | nih.govacs.org |
| Substrate-Controlled Cyclopropanation | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | High retention of enantiopurity from chiral epoxy alkene | Excellent | acs.org |
| Substrate-Controlled Cyclopropanation | Triethylaluminium (Et3Al) | High diastereoselectivity (perfect endo selectivity) | N/A (Diastereoselective) | nih.gov |
Synthesis of Bicyclo[3.1.0]hexan-2-one Derivatives from Specific Precursors (e.g., Oxiranes, Cyclopropenes)
The choice of starting material is critical in defining the synthetic route. Oxiranes and cyclopropenes are particularly valuable precursors for the bicyclo[3.1.0]hexane system.
From Oxiranes: Vinylic oxiranes are versatile five-atom components for transition-metal-catalyzed cycloadditions. A rhodium N-heterocyclic carbene (NHC) complex can catalyze a tandem intramolecular hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxirane-alkyne substrates to diastereoselectively produce the bicyclo[3.1.0] bicyclic product. acs.org A more direct route involves the intramolecular cyclopropanation of unsaturated epoxides. For example, (R)-1,2-epoxyhex-5-ene can be converted to (1R,5S)-bicyclo[3.1.0]hexan-2-one via an initial LTMP-mediated cyclopropanation to the corresponding alcohol, followed by oxidation. acs.orgresearchgate.net This approach has been successfully scaled to the multi-kilogram level. acs.org
From Cyclopropenes: Cyclopropenes are key partners in intermolecular annulation reactions. As detailed previously (Section 2.1.2), they can react with aminocyclopropanes in a photoredox-catalyzed (3+2) annulation to build the five-membered ring of the bicyclic system. nih.govrsc.org Cyclopropenes also undergo 1,3-dipolar cycloadditions with azomethine ylides to form 3-azabicyclo[3.1.0]hexane derivatives, showcasing their utility as dipolarophiles in constructing related heterocyclic scaffolds. beilstein-journals.org
Methodologies for Introducing the Acetyl Moiety
The final step in the synthesis of 1-acetylbicyclo[3.1.0]hexan-2-one involves the introduction of an acetyl group at the C1 bridgehead position, which is alpha to the carbonyl. This transformation is typically achieved through the acylation of a ketone enolate.
The standard and most direct method for C-acylation involves a two-step sequence. First, the bicyclo[3.1.0]hexan-2-one is deprotonated at the C1 position using a strong, non-nucleophilic base to form the corresponding enolate. Lithium diisopropylamide (LDA) is a common choice for this purpose due to its strength and steric bulk, which minimizes side reactions. The resulting lithium enolate is then reacted with a suitable electrophilic acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), to install the acetyl group at the C1 position. While specific literature detailing this exact transformation on bicyclo[3.1.0]hexan-2-one is not abundant, this represents a fundamental and well-established method for the α-acylation of ketones.
A related transformation, the Albright-Goldman oxidation, uses a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (Ac₂O) to oxidize alcohols to ketones. acs.org While the primary function is oxidation, the use of acetic anhydride in the reaction medium highlights its role as an acylating agent, though direct C-acylation of the ketone product is not the intended outcome of this specific named reaction. acs.org
| Step | Reagent(s) | Intermediate | Purpose |
| 1. Enolate Formation | Lithium Diisopropylamide (LDA) in an aprotic solvent (e.g., THF) at low temperature (-78 °C) | Lithium enolate of bicyclo[3.1.0]hexan-2-one | Regioselective deprotonation at the α-carbon (C1). |
| 2. Acylation | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | This compound | Introduction of the acetyl group via nucleophilic attack of the enolate on the electrophilic acetyl source. |
Direct Acylation of Bicyclo[3.1.0]hexan-2-one Derivatives
The direct introduction of an acetyl group at the C1 position of the bicyclo[3.1.0]hexan-2-one core represents a straightforward approach to obtaining the target molecule. This transformation can be conceptually achieved through the generation of an enolate at the C1 position, followed by quenching with a suitable acetylating agent.
While a specific, documented procedure for the direct acylation of bicyclo[3.1.0]hexan-2-one to yield this compound is not extensively reported in the reviewed literature, the synthesis of analogous compounds suggests its feasibility. For instance, the acylation of a similar bicyclic ketone, bicyclo[3.1.0]hexan-3-one, has been described. In one patented procedure, bicyclo[3.1.0]hexan-3-one was treated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate was then reacted with an acylating agent to introduce a difluoroacetyl group at the C2 position. googleapis.com
A plausible synthetic route for the direct acylation of bicyclo[3.1.0]hexan-2-one is outlined below. The ketone would first be treated with a strong, non-nucleophilic base like LDA in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperature to regioselectively generate the thermodynamic enolate at the C1 position. Subsequent addition of an acetylating agent, for example, acetyl chloride or acetic anhydride, would then furnish this compound. The reaction conditions, particularly the choice of base, solvent, and temperature, would be critical to control the regioselectivity of the enolization and prevent side reactions.
Plausible Reaction Scheme for Direct Acylation:
| Reactant | Reagents | Product |
| Bicyclo[3.1.0]hexan-2-one | 1. LDA, THF, -78 °C | This compound |
| 2. Acetyl chloride |
Synthesis via Acetyl-Containing Precursors
An alternative strategy for the synthesis of this compound involves the construction of the bicyclic system from a precursor that already contains the acetyl moiety. Intramolecular cyclopropanation reactions are powerful methods for the formation of the bicyclo[3.1.0]hexane skeleton.
Conceptually, a δ,ε-unsaturated β-keto ester or a similar acyclic precursor containing an acetyl group could be subjected to conditions that promote intramolecular cyclopropanation. For example, a substrate with a leaving group at a suitable position could undergo an intramolecular nucleophilic substitution by an enolate derived from the acetyl-containing ketone portion of the molecule.
Another related approach is the intramolecular cyclopropanation of dienynes catalyzed by transition metals such as gold(I). nih.gov While not directly applied to the synthesis of this compound, this methodology demonstrates the principle of forming the bicyclic ring from an open-chain precursor. A hypothetical precursor for this transformation could be a molecule containing both an alkyne and an alkene, with an acetyl group appropriately positioned to become the C1 substituent upon cyclization.
Synthesis of Key Derivatives and Analogues of Bicyclo[3.1.0]hexan-2-one
The versatile bicyclo[3.1.0]hexan-2-one core can be functionalized to produce a wide array of derivatives with potential applications in various fields of chemical research.
Preparation of Oxime Derivatives
Oxime derivatives of bicyclo[3.1.0]hexan-2-one can be prepared through the condensation reaction of the ketone with hydroxylamine (B1172632) or its salts. This standard transformation in organic chemistry provides access to compounds that can serve as intermediates for further synthetic manipulations, such as the Beckmann rearrangement, or can be evaluated for their own biological properties. A specific example is the preparation of (1R,5R,E)-spiro[bicyclo[3.1.0]hexane-2,2'- rsc.orgdithiolan]-3-one oxime, indicating that the ketone functionality in the bicyclo[3.1.0]hexane system is amenable to oxime formation. chemicalbook.com
General Reaction for Oxime Formation:
| Reactant | Reagent | Product |
| Bicyclo[3.1.0]hexan-2-one | Hydroxylamine hydrochloride, Base | Bicyclo[3.1.0]hexan-2-one oxime |
Synthesis of Carboxylic Acid and Ester Analogues
The introduction of carboxylic acid and ester functionalities onto the bicyclo[3.1.0]hexane framework has been achieved through several synthetic routes. For instance, the synthesis of bicyclo[3.1.0]hexane-2-carboxylic acid derivatives has been reported. One approach involves the (3+2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts.
Another method involves the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which, although an azabicyclic analogue, demonstrates the successful incorporation of a carboxylic acid group into the bicyclic system. nih.govacs.orgnovartis.com Furthermore, a process for preparing 3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been patented, highlighting the interest in these types of compounds. google.com The synthesis of ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxy-bicyclo[3.1.0]hexane-carboxylate from L-ribose also showcases the preparation of ester derivatives. researchgate.net
Introduction of Alkyl and Alkenyl Substituents
The alkylation and alkenylation of bicyclo[3.1.0]hexan-2-one can be achieved by reacting its enolate with appropriate electrophiles. The formation of the enolate, typically with a strong base like LDA, followed by the addition of an alkyl halide, would lead to the corresponding alkylated derivative. An asymmetric intramolecular alkylation has been reported to form a bicyclo[3.1.0]hexanone derivative with high diastereoselectivity. rsc.org
The introduction of alkenyl groups can be accomplished through various methods, including asymmetric α-alkenylation of carbonyl compounds using potassium alkenyl trifluoroborates under electrochemical conditions, which has been demonstrated as a general method. researchgate.net
General Scheme for Alkylation:
| Reactant | Reagents | Product |
| Bicyclo[3.1.0]hexan-2-one | 1. LDA, THF | 1-Alkyl-bicyclo[3.1.0]hexan-2-one |
| 2. Alkyl halide |
Synthesis of Azabicyclic Analogues (e.g., 3-Azabicyclo[3.1.0]hexan-2-ones)
The replacement of a carbon atom in the bicyclo[3.1.0]hexane ring with a nitrogen atom leads to the formation of azabicyclic analogues, which are of significant interest in medicinal chemistry. Several synthetic strategies have been developed for the preparation of 3-azabicyclo[3.1.0]hexan-2-ones.
One prominent method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a practical route to a variety of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. nih.gov Another palladium-catalyzed approach involves the intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. rsc.org
Gold-catalyzed reactions have also been employed, such as the synthesis of 3-azabicyclo[3.1.0]hexan-2-imines from the reaction of N-allyl ynamides with sulfonylimines. researchgate.net Furthermore, a Sonogashira cross-coupling followed by a 5-exo-dig cyclization and ionic hydrogenation sequence starting from 2-iodocyclopropanecarboxamides provides access to 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones. acs.orgnih.gov Base-promoted intramolecular addition of vinyl cyclopropanecarboxamides is another effective method to obtain these conformationally restricted aza-bicycles. mdpi.com An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has also been reported, involving an organocatalyzed allylic substitution followed by a palladium-catalyzed oxidative cyclization. doi.org
Pathways to Dione (B5365651) Derivatives (e.g., Bicyclo[3.1.0]hexan-2,4-dione)
The synthesis of dione derivatives of the bicyclo[3.1.0]hexane system, such as 3,3,6,6-tetramethylbicyclo[3.1.0]hexane-2,4-dione, has been reported. thieme-connect.comthieme-connect.com These compounds are valuable intermediates, for example, in the synthesis of chrysanthemic acid analogues. thieme-connect.comthieme-connect.com A key synthetic strategy involves the desymmetrization of these diones. thieme-connect.com
One of the significant reactions of these dione derivatives is the Grob-type fragmentation of 4-sulfonylbicyclo[3.1.0]hexan-2-ones, which leads to cis-vinylcyclopropane carboxylic acids. thieme-connect.com This fragmentation is a crucial step in the enantioselective synthesis of (1R)-cis-chrysanthemic acid. thieme-connect.com The synthesis of the precursor, 3,3,6,6-tetramethylbicyclo[3.1.0]hexane-2,4-dione, can be achieved from readily available starting materials like dimethyl dimedone. thieme-connect.com
Formation of Bicyclo[3.1.0]hexan-2-ol and Related Hydroxylated Species
The formation of bicyclo[3.1.0]hexan-2-ol is a critical step in many synthetic routes towards the corresponding ketone and other derivatives. As mentioned earlier, a highly diastereoselective synthesis of trans-bicyclo[3.1.0]hexan-2-ols can be achieved from enantiopure epoxy alkenes. acs.org The mechanism involves the deprotonation of the epoxy alkene with a strong base, which occurs exclusively trans to the β-alkyl chain. acs.org
An alternative route to hydroxylated bicyclo[3.1.0]hexane systems involves the lipase-catalyzed asymmetric acetylation of diol precursors. For example, 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol has been resolved into its enantiomerically pure diacetate and monoacetate forms using this enzymatic method. nih.govacs.org This highlights a powerful strategy for accessing chiral, hydroxylated bicyclo[3.1.0]hexane building blocks. nih.govacs.org The oxidation of these alcohol functionalities provides a direct pathway to the corresponding ketones. For instance, the Brown oxidation of cis-bicyclo[3.1.0]hexan-3-ol efficiently yields bicyclo[3.1.0]hexan-3-one.
Reactivity and Reaction Mechanisms of Bicyclo 3.1.0 Hexan 2 One Systems
Ring-Opening Reactions of the Bicyclo[3.1.0]hexane Core
The high degree of ring strain in the bicyclo[3.1.0]hexane core makes the cyclopropane (B1198618) ring susceptible to cleavage under various reaction conditions, including reductive, metal-catalyzed, and nucleophilic methods. These reactions are synthetically valuable as they can lead to the formation of diverse and highly functionalized monocyclic and polycyclic compounds. researchgate.netuni-muenchen.de
The reductive cleavage of cyclopropyl (B3062369) ketones is a well-established method for ring opening. A classic approach involves the use of lithium in liquid ammonia. acs.org This reaction proceeds through the formation of a ketyl radical anion, which then undergoes cleavage of one of the internal cyclopropane bonds. ucl.ac.uk The regioselectivity of this cleavage is influenced by the substitution pattern on the bicyclo[3.1.0]hexane core, with cleavage generally occurring at the more substituted bond to yield the thermodynamically more stable product. ucl.ac.uk
Catalytic hydrogenation is another method for the reductive opening of the cyclopropane ring. However, this can sometimes lead to the concurrent reduction of other functional groups. For instance, attempted reduction of the carbon-carbon double bond in an enamide derivative of a 3-azabicyclo[3.1.0]hexan-2-one using a palladium on carbon catalyst resulted in the undesired opening of the cyclopropane ring. acs.org A milder method, ionic hydrogenation using triethylsilane and trifluoroacetic acid, proved to be more selective for the reduction of the enamide without affecting the bicyclic core. acs.org
Table 1: Comparison of Reductive Ring Opening Methods
| Method | Reagents | Key Intermediates | Outcome/Selectivity | Reference |
|---|---|---|---|---|
| Dissolving Metal Reduction | Li/NH₃ | Ketyl radical anion | Cleavage of the more substituted bond, thermodynamic control. | acs.orgucl.ac.uk |
| Catalytic Hydrogenation | H₂, Pd/C | - | Can lead to non-selective ring opening. | acs.org |
| Ionic Hydrogenation | Et₃SiH, TFA | N-acyliminium ion | Selective reduction of other functional groups without ring opening. | acs.org |
Lewis acids like iron(III) chloride can catalyze the ring opening of bicyclo[3.1.0]hexan-2-ones. The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen, which activates the cyclopropane ring for cleavage. This can lead to various rearrangements and the formation of functionalized products. While specific examples detailing the use of iron(III) chloride with 1-acetylbicyclo[3.1.0]hexan-2-one are not prevalent, the general mechanism suggests that it would promote the formation of an enolate or a carbocationic intermediate, which could then be trapped.
Rhodium catalysts have also been employed in the diastereoselective synthesis of bicyclo[3.1.0]hexane systems through a tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes. acs.org This highlights the utility of transition metals in constructing and manipulating this bicyclic framework.
The strained cyclopropane ring in bicyclo[3.1.0]hexan-2-ones is susceptible to attack by various nucleophiles. The outcome of the reaction is highly dependent on the nature of the nucleophile and the substitution pattern on the bicyclic system. For example, the reaction of 6,6-dihalobicyclo[3.1.0]hexan-2-ones can be accelerated by anions at low temperatures, leading to the formation of meta-halophenols. researchgate.net In the presence of amines or alcohols, these reactions can yield substituted anilines and ethers, respectively. nih.gov
In the synthesis of 3-azabicyclo[3.1.0]hexan-2-ones, intramolecular nucleophilic addition of amides to alkenes has been achieved using a strong base like potassium tert-butoxide. nih.gov The addition of a crown ether was found to improve the reaction by ensuring the complete consumption of the starting material. nih.gov
Intramolecular Rearrangements of Bicyclo[3.1.0]hexan-2-one Derivatives
Beyond ring-opening reactions, bicyclo[3.1.0]hexan-2-one derivatives can undergo a variety of intramolecular rearrangements, often initiated by thermal or photochemical means. These reactions can lead to the formation of other strained ring systems or isomerized products, further showcasing the synthetic versatility of this class of compounds.
The Wolff rearrangement is a powerful reaction for achieving ring contraction in cyclic systems. wikipedia.org This reaction involves the conversion of an α-diazoketone into a ketene (B1206846), which can then undergo further transformations. organic-chemistry.org When applied to a cyclic α-diazo ketone derived from a bicyclo[3.1.0]hexan-2-one, the Wolff rearrangement leads to a ring-contracted product. wikipedia.orgthieme-connect.de The reaction can be initiated thermally, photochemically, or through catalysis by transition metals like silver(I) oxide. wikipedia.orgorganic-chemistry.org The resulting ketene intermediate can be trapped by nucleophiles to form carboxylic acid derivatives or can undergo cycloaddition reactions. wikipedia.org This methodology has been successfully employed in the total synthesis of various natural products, where it is used to construct strained four- and five-membered carbocycles. rsc.org
Table 2: Conditions for Wolff Rearrangement
| Initiation Method | Typical Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| Thermal | Heat (rt - 750 °C) | Can lead to competing reactions at higher temperatures. | organic-chemistry.org |
| Photochemical | UV light | Often preferred for cleaner reactions. | thieme-connect.dersc.org |
| Metal Catalysis | Ag₂O, Rh₂(OAc)₄ | Lower reaction temperatures, sensitive to the metal catalyst. | wikipedia.orgorganic-chemistry.orgthieme-connect.de |
The vinylcyclopropane (B126155) rearrangement is a thermally or photochemically induced isomerization of a vinylcyclopropane moiety into a cyclopentene (B43876). researchgate.net While this compound itself does not possess a vinyl group, derivatives can be synthesized to incorporate this functionality. The rearrangement of 1-acyl-2-vinylcyclopropanes to 4-acyl-cyclopent-1-enes has been investigated using nickel(NHC) catalysts. researchgate.net These studies revealed that the rearrangement is sensitive to the substitution pattern on the vinylcyclopropane, with an endo-configuration on the cyclopropane ring being a requirement for a successful reaction. researchgate.net
Computational studies have shown that the vinylcyclopropane-cyclopentene rearrangement proceeds through diradical intermediates, and the stereoselectivity of the reaction is influenced by substituents that affect the relative energies of these intermediates. acs.org The Cope rearrangement, a related sigmatropic rearrangement, has also been utilized in the context of furan-substituted vinylcyclopropanes to construct fused tricyclic systems. rsc.org
Thermal and Photochemical Isomerizations
Bicyclo[3.1.0]hexan-2-one derivatives are known to undergo intriguing isomerizations under thermal and photochemical conditions. The presence of a cyclopropane ring in close proximity to a carbonyl group can lead to complex rearrangements. researchgate.net Theoretical studies on model bicyclic systems suggest that photochemical isomerizations can proceed through a series of steps involving singlet and triplet excited states, leading to various isomeric products. researchgate.net These transformations are often initiated by the excitation of the carbonyl group, followed by rearrangements involving the cyclopropane ring.
For instance, the photochemical rearrangement of related bicyclo[3.1.0]hex-3-en-2-ones can lead to the formation of ortho-substituted phenols. researchgate.net While the specific photochemical behavior of this compound is not extensively detailed in the provided results, the general principles of bicyclic ketone photochemistry suggest that it would be susceptible to similar transformations. miami.edu These reactions can be influenced by the solvent and the specific substituents on the bicyclic core. researchgate.net
Transformations between thermally stable and metastable isomers are often driven by light, with the reverse process being either photochemical or thermal. nih.gov The efficiency of these cycloisomerization reactions can sometimes be low due to the formation of unwanted side products. nih.gov
Mechanistic Studies Involving Oxyallyl Intermediates
The chemistry of bicyclo[3.1.0]hexan-2-ones is often characterized by the involvement of oxyallyl intermediates. These species, which can exist as diradicals or zwitterions, are key to understanding the rearrangement reactions of these systems. researchgate.net Computational studies have been employed to elucidate the electronic nature of these intermediates. researchgate.net The formation of an oxyallyl diradical from bicyclo[3.1.0]hexan-6-ones has been shown to require less energy than from bicyclo[1.1.0]butan-2-ones. acs.orgacs.org
In the context of photochemical rearrangements, a zwitterionic species has been demonstrated to be an obligatory intermediate in the transformation of a 2,5-cyclohexadienone (B8749443) to its isomeric bicyclo[3.1.0]hex-3-en-2-one. researchgate.net The stability and reactivity of these oxyallyl intermediates are influenced by the substitution pattern on the bicyclic ring and the reaction conditions.
Carbonyl Group Reactivity in Bicyclo[3.1.0]hexan-2-one
The two carbonyl groups in this compound are key sites for chemical reactions. Their reactivity is governed by the inherent electrophilicity of the carbonyl carbon.
Electrophilic Additions
While the carbonyl carbon is electrophilic, electrophilic additions to the carbonyl oxygen are a crucial initial step in many acid-catalyzed reactions. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. ksu.edu.sa In the case of bicyclo[3.1.0]heptan-2-one, treatment with dilute acid leads to the cleavage of a cyclopropyl bond. thieme-connect.de This highlights how electrophilic activation of the carbonyl can trigger rearrangements within the strained bicyclic system.
Systematic studies on the cycloisomerization of enynes activated by carbonyl groups conjugated to alkynes have been explored using electrophilic halogenating agents, leading to the formation of bicyclo[3.1.0]hexanes. rsc.org
Nucleophilic Additions
The addition of nucleophiles to the carbonyl group is a fundamental reaction in organic chemistry. masterorganicchemistry.comacademie-sciences.fr The carbonyl carbon, with its partial positive charge, is a prime target for a wide array of nucleophiles. masterorganicchemistry.com This reaction, often termed 1,2-addition, results in the conversion of the trigonal planar carbonyl carbon to a tetrahedral carbon. masterorganicchemistry.com
The reactivity of aldehydes and ketones towards nucleophilic addition generally follows the trend of formaldehyde (B43269) being more reactive than other aldehydes, which are in turn more reactive than ketones. youtube.com This is due to both electronic and steric factors. youtube.com In this compound, both carbonyl groups are ketonic, and their relative reactivity would be influenced by the steric hindrance imposed by the bicyclic framework and the acetyl group.
Nucleophilic addition can be either irreversible, typically with strong nucleophiles like Grignard reagents and hydrides, or reversible with weaker nucleophiles. masterorganicchemistry.com The process can be catalyzed by either acid or base. youtube.com Under basic conditions, a strong nucleophile attacks the carbonyl carbon directly. youtube.com In acid-catalyzed nucleophilic addition, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by a weaker nucleophile. ksu.edu.sayoutube.com
Alpha-Substitution and Enolization Chemistry
The carbons adjacent to the carbonyl groups, known as α-carbons, exhibit unique reactivity due to the electron-withdrawing nature of the carbonyl. foodb.ca This allows for deprotonation to form enolates or tautomerization to form enols, which are key intermediates in α-substitution reactions. libretexts.orgpdx.edu
Enols are electron-rich and can react with electrophiles, leading to substitution at the α-carbon. libretexts.org The mechanism for acid-catalyzed α-substitution involves the formation of an enol, which then acts as a nucleophile. libretexts.orgyoutube.com Base-catalyzed or base-promoted α-substitution proceeds through the formation of a more nucleophilic enolate anion. pdx.eduyoutube.com
For this compound, there are multiple α-carbons with acidic protons, making it susceptible to a variety of α-substitution reactions. The presence of two carbonyl groups can increase the acidity of the protons on the carbon situated between them. pdx.edu
Influence of Stereoelectronic Effects on Reaction Pathways
The specific three-dimensional arrangement of orbitals and electronic effects, known as stereoelectronic effects, plays a crucial role in dictating the reaction pathways of bicyclo[3.1.0]hexan-2-one systems. The fixed conformation of the bicyclic ring system imposes significant constraints on the approach of reagents and the stabilization of transition states.
For instance, in nucleophilic additions to the carbonyl group, the trajectory of the incoming nucleophile is not perpendicular to the C=O bond but follows a specific angle, often referred to as the Bürgi-Dunitz trajectory. academie-sciences.fr This trajectory is influenced by the stereoelectronic environment around the carbonyl group. The rigid structure of this compound would lead to a preference for nucleophilic attack from the less sterically hindered face of each carbonyl group.
Furthermore, the alignment of the C-C bonds of the cyclopropane ring with the π-system of the carbonyl group can influence reactivity. This orbital overlap is critical in the thermal and photochemical rearrangements, as well as in the stabilization of intermediates like the oxyallyl species.
Stereochemistry and Conformational Analysis of Bicyclo 3.1.0 Hexan 2 One Derivatives
Configurational Isomerism: Enantiomers and Diastereomers
The rigid bicyclo[3.1.0]hexane framework is a key feature in various biologically active compounds and natural products. nih.gov This structural characteristic also gives rise to complex stereochemistry, resulting in the potential for multiple stereoisomers. The fusion of the cyclopropane (B1198618) and cyclopentane (B165970) rings creates a folded structure, leading to distinct convex (exo) and concave (endo) faces. Substituents on this bicyclic system can be arranged in different spatial orientations, leading to the formation of enantiomers and diastereomers.
Enantiomers are non-superimposable mirror images of each other, and in the context of bicyclo[3.1.0]hexan-2-one derivatives, they arise from the presence of chiral centers. For instance, the parent compound, bicyclo[3.1.0]hexan-2-one, exists as a pair of enantiomers: (1R,5S)-bicyclo[3.1.0]hexan-2-one and (1S,5R)-bicyclo[3.1.0]hexan-2-one. nih.gov The introduction of additional substituents, such as the acetyl group in 1-acetylbicyclo[3.1.0]hexan-2-one, can create further stereocenters, increasing the number of possible stereoisomers.
Diastereomers are stereoisomers that are not mirror images of each other. In bicyclo[3.1.0]hexan-2-one derivatives, diastereomerism often arises from the relative orientation of substituents on the bicyclic core. For example, in the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones, the final products were obtained with high diastereoselectivity. acs.org Similarly, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes to form bicyclo[3.1.0]hexanes can be highly diastereoselective, particularly when using difluorocyclopropenes. nih.govrsc.org The use of lanthanide shift reagents has been instrumental in determining the relative configuration of asymmetric centers in derivatives like 1,5-diacetyl-4-hydroxy-4-methylbicyclo[3.1.0]hexan-2-ones, allowing for the differentiation of diastereomers. rsc.org
The specific arrangement of atoms in these isomers can significantly influence their physical, chemical, and biological properties.
Control of Diastereoselectivity in Synthetic Transformations
Achieving control over diastereoselectivity is a critical aspect of synthesizing complex molecules like derivatives of bicyclo[3.1.0]hexan-2-one. The rigid, fused-ring structure of the bicyclo[3.1.0]hexane system provides a platform where the stereochemical outcome of reactions can be effectively directed.
Several strategies have been developed to control diastereoselectivity in synthetic transformations involving this bicyclic core. One common approach is to utilize the inherent steric hindrance of the bicyclic system to favor the formation of one diastereomer over another. For example, in the synthesis of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones, the reduction of an intermediate bicyclic enamide with triethylsilane and trifluoroacetic acid resulted in high diastereoselectivity (dr > 95:5). acs.org This is attributed to the hydride transfer occurring on the less sterically congested face of the N-acyliminium ion intermediate. acs.org
Photoredox catalysis has also emerged as a powerful tool for controlling diastereoselectivity. In the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, high diastereoselectivity was achieved by using difluorocyclopropenes in conjunction with a bulky substituent on the cyclopropylaniline. nih.govrsc.org This method allows for the creation of three contiguous stereocenters with a high degree of control. rsc.org
Furthermore, intramolecular cyclopropanation reactions can exhibit high diastereoselectivity. The intramolecular cyclopropanation of a D-ribose derivative using iodonium (B1229267) ylide or diazo compound methods afforded highly functionalized and optically pure bicyclo[3.1.0]hexan-2-ones with opposite diastereoselectivities depending on the method used. Similarly, an intramolecular Simmons-Smith cyclopropanation has been shown to be a highly diastereoselective method for synthesizing substituted bicyclo[3.1.0]hexanes. researchgate.net
The choice of reagents and reaction conditions plays a crucial role in determining the diastereomeric ratio of the products. For instance, in the synthesis of bicyclo[3.1.0]hexane derivatives as conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings, the dihydroxylation of a bicyclic olefin using Upjohn conditions led to excellent diastereoselectivity (>99% by 1H NMR). researchgate.net
Enantioselective Synthesis and Resolution Techniques
The synthesis of enantiomerically pure bicyclo[3.1.0]hexan-2-one derivatives is of significant interest due to the distinct biological activities often exhibited by different enantiomers. Several methods have been developed for the enantioselective synthesis and resolution of these compounds.
One prominent method for obtaining enantiomerically pure bicyclo[3.1.0]hexane derivatives is through the use of enzymatic resolutions. Lipase-catalyzed asymmetric acetylation has been successfully employed to resolve racemic mixtures. For example, a lipase-catalyzed double-acetylation was used to resolve (±)-4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol, yielding enantiomerically pure (+)-diacetate and (-)-monoacetate. nih.govacs.org This enzymatic approach provides a general and efficient route to various (north)-bicyclo[3.1.0]hexane nucleosides. acs.org
Another enzymatic resolution technique involves the use of adenosine (B11128) deaminase (ADA). Racemic mixtures of purine (B94841) nucleosides incorporating the bicyclo[3.1.0]hexane scaffold have been successfully resolved through ADA hydrolysis. nih.govacs.org
Besides enzymatic methods, enantioselective synthesis can be achieved through intramolecular cyclopropanation of chiral starting materials. A notable example is the synthesis of enantiomerically pure bicyclo[3.1.0]hexanes from D-ribose, where intramolecular cyclopropanation using either an iodonium ylide or a diazo compound leads to the formation of optically pure products.
Furthermore, resolution of racemic intermediates can be achieved through classical chemical methods. For instance, a late-stage resolution involving esterification with O-acetyl-(S)-mandelic acid has been utilized in the synthesis of bicyclo[3.1.0]hexane-derived analogues of β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.netacs.org
The development of catalytic asymmetric transformations is another key area. A catalytic intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene using a catalytic amount of lithium 2,2,6,6-tetramethylpiperidide (LTMP) provides a scalable route to homochiral bicyclo[3.1.0]hexan-1-ol, a precursor to the desired ketone. researchgate.net More recently, an asymmetric intramolecular radical cyclopropanation of unactivated alkenes with aldehydes has been developed, offering an attractive approach for constructing enantioenriched bicyclo[3.1.0]hexanes with two vicinal all-carbon quaternary stereocenters. d-nb.info
Conformational Preferences and Dynamics of the Bicyclic Ring System
The bicyclo[3.1.0]hexane ring system is characterized by a rigid, fused structure that significantly restricts its conformational freedom. The five-membered ring in bicyclo[3.1.0]hexane derivatives typically adopts a boat-like conformation. rsc.org This conformation is a consequence of the fusion with the three-membered cyclopropane ring, which also leads to a flattening of the five-membered ring compared to cyclopentane. rsc.org
The rigidity of the bicyclo[3.1.0]hexane scaffold is a key feature that is often exploited in medicinal chemistry to lock the conformation of flexible molecules into a specific bioactive conformation. acs.org For example, by incorporating this bicyclic system into nucleoside analogues, the conformation of the sugar moiety can be locked into either a "north" or "south" conformation, which can enhance potency and/or selectivity for specific biological targets. researchgate.netacs.org
Computational studies, such as those using density functional theory, have been employed to analyze the stable conformations of bicyclo[3.1.0]hexane derivatives. nih.gov These analyses have shown that the side-chain moieties in these molecules can be rigidly restricted in either a syn or anti form relative to the bicyclic system. nih.gov This conformational restriction has been successfully used to develop highly potent and selective inhibitors for biological targets like the GABA transporter BGT-1. nih.gov
The conformational preferences of the bicyclo[3.1.0]hexane system can also influence the stereochemical outcome of reactions. The fixed boat-like conformation creates distinct steric environments on the exo and endo faces of the molecule, which can direct the approach of reagents.
Stereochemical Implications in Reaction Outcomes
The stereochemistry of the bicyclo[3.1.0]hexane ring system has profound implications for the outcomes of chemical reactions. The rigid, conformationally constrained nature of this bicyclic framework dictates the facial selectivity of approaching reagents, leading to highly stereospecific and stereoselective transformations.
One of the most significant stereochemical implications is the control of diastereoselectivity. The fused ring system creates a distinct convex (exo) and concave (endo) face, with the exo face generally being more sterically accessible. This inherent steric bias often directs incoming reagents to attack from the exo face, leading to the preferential formation of one diastereomer. For instance, the reduction of bicyclic enamides to form 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones proceeds with high diastereoselectivity due to hydride transfer to the less congested face of the intermediate N-acyliminium ion. acs.org
The stereochemistry of the starting material can also determine the stereochemical outcome of a reaction. In the intramolecular cyclopropanation of a D-ribose derivative, the use of different reagents (iodonium ylide vs. diazo compound) resulted in the formation of products with opposite diastereoselectivities, highlighting the influence of both the substrate's stereochemistry and the reaction mechanism on the final product's configuration.
Furthermore, the stereochemical arrangement of substituents on the bicyclo[3.1.0]hexane core can influence the reactivity of the molecule. For example, the oxidation of cis- and trans-bicyclo[3.1.0]hexan-3-ol isomers proceeds at different rates and can yield different product distributions, demonstrating the impact of stereochemistry on chemical reactivity.
The rigid conformation of the bicyclo[3.1.0]hexane scaffold can also be used to pre-organize reactive groups, facilitating specific intramolecular reactions. This has been utilized in the design of conformationally restricted analogues of biologically active molecules, where the fixed spatial arrangement of functional groups can lead to enhanced potency and selectivity. mdpi.comacs.org
Computational Studies on Bicyclo 3.1.0 Hexan 2 One and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic landscape of bicyclo[3.1.0]hexane systems.
DFT calculations have been used to explore the electronic structure of bicyclo[3.1.0]hex-3-en-2-one. These studies predict the lowest-energy triplet state (T1) to be a ππ* state, lying significantly above the ground state (So). researchgate.net For the thermal rearrangement of this molecule, calculations have identified a two-step mechanism involving the initial breaking of the internal cyclopropane (B1198618) C-C bond, leading to a singlet intermediate. researchgate.net
In studies of 1,5-diazabicyclo[3.1.0]hexane, a related bicyclic system, quantum-chemical investigations using both MP2 and B3LYP methods have been performed. These calculations revealed the existence of three stable conformations: boat, chair, and twist. The boat conformation was determined to be the most stable. acs.org The anomeric effect, specifically the n(N) → σ*(C−C) interaction, has been identified as a key stabilizing factor for the boat conformation through Natural Bond Orbital (NBO) analysis. acs.org
Furthermore, computational studies on the quinones of bicyclo[3.1.0]hexa-1,3,5-triene have utilized methods like BLYP/6-31G, CASSCF(2,2)/6-31G, and MP2/6-31G* to determine geometries and infer electronic structures. researchgate.net The relative energies and heats of formation for these compounds were calculated using the high-accuracy CBS-QB3 method. researchgate.net These studies highlight the power of computational chemistry in predicting the fundamental energetic properties of these complex bicyclic systems.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry has proven to be an invaluable tool for mapping the potential energy surfaces of reactions involving bicyclo[3.1.0]hexan-2-one and its derivatives, allowing for the detailed investigation of reaction mechanisms and the characterization of transient intermediates and transition states.
One area of significant interest has been the photochemical and thermal rearrangements of these bicyclic ketones. For instance, the rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) has been extensively studied using CASSCF and CASPT2 calculations. researchgate.net These high-level calculations have traced the reaction pathway on both the ground (S₀) and lowest-energy triplet (T₁) potential energy surfaces. On the ground state, the reaction is predicted to proceed through a high-energy transition structure leading to a singlet intermediate, which then undergoes a 1,2-hydrogen shift. researchgate.net
The ring-opening reactions of bicyclo[n.1.0]alkanones have also been a focus of theoretical inquiry. Computational studies have revealed that the ring-opening of bicyclo[3.1.0]hexan-6-ones to 2-cycloalkanone-1,3-diyls is energetically more favorable than the corresponding reaction for bicyclo[1.1.0]butan-2-ones. acs.org This surprising result was explained by isodesmic reaction calculations, which pointed to the stabilization of the bicyclo[1.1.0]butan-2-one system through an interaction between the bent bond of the bridgehead carbons and the carbonyl group. acs.org
Furthermore, the photoinitiated nucleophilic addition of solvents to benzene (B151609) in acidic media, leading to substituted bicyclo[3.1.0]hex-2-enes, has been mechanistically interrogated through quantum chemical calculations. diva-portal.org These studies explored two primary hypotheses: one involving the protonation of excited-state benzene and subsequent rearrangement, and another involving the photorearrangement of benzene to benzvalene (B14751766) followed by protonation. The calculations provided evidence supporting the latter mechanism. diva-portal.org
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of bicyclo[3.1.0]hexane derivatives is critical to their biological activity and chemical reactivity. Conformational analysis using molecular mechanics and dynamics simulations provides valuable insights into the preferred shapes of these molecules.
The bicyclo[3.1.0]hexane ring system is known to exist primarily in a boat-like conformation, which is significantly more stable than the chair-like conformer. researchgate.net This preference has been confirmed through various computational methods. For instance, in a study of 1,5-diazabicyclo[3.1.0]hexane, MP2 calculations predicted the chair and twist conformations to be 3.8 and 49.5 kcal/mol higher in energy, respectively, than the boat form. acs.org
Molecular mechanics force fields, such as MMFFs, have been employed to perform conformational searches and identify the most stable conformations of bicyclo[3.1.0]hexane derivatives. mdpi.comnih.gov These studies have been particularly useful in the design of conformationally restricted analogues of bioactive molecules. By incorporating the rigid bicyclo[3.1.0]hexane scaffold, the conformational flexibility of side chains can be limited, leading to improved selectivity for biological targets. mdpi.comnih.gov For example, this strategy was used to develop selective ligands for the H₃ histamine (B1213489) receptor. mdpi.com
The conformational preferences of these systems are often governed by subtle steric and electronic interactions. In some cases, the "cyclopropylic strain," a steric repulsion similar to the 1,3-allylic strain, can influence the orientation of substituents on the cyclopropane ring. nih.gov Computational analysis helps to quantify these effects and predict the most likely conformations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods for predicting spectroscopic parameters, especially NMR chemical shifts, have become an indispensable tool for structure elucidation and stereochemical assignment of complex molecules like bicyclo[3.1.0]hexan-2-one and its derivatives.
The accurate prediction of ¹H and ¹³C NMR chemical shifts is often achieved through DFT calculations. mdpi.com Various studies have benchmarked different density functionals and basis sets to determine the most reliable methods for this purpose. mdpi.com For instance, it has been shown that for a diverse set of organic molecules, the WP04 functional with the 6-311++G(2d,p) basis set performs well for ¹H shifts, while the ωB97X-D functional with the def2-SVP basis set is effective for ¹³C shifts, when used in conjunction with a polarizable continuum solvent model (PCM) and the gauge-independent atomic orbital (GIAO) method. mdpi.com
The ¹³C NMR spectra of a variety of bicyclic ketones, including several bicyclo[3.1.0]hexanones, have been recorded and analyzed. cdnsciencepub.com The observed trends in chemical shifts upon methyl substitution follow predictable patterns, which can be rationalized through computational models of steric and electronic effects. cdnsciencepub.com The shielding of the carbonyl carbon, in particular, has been found to be sensitive to bond eclipsing interactions. cdnsciencepub.com
For more complex systems, such as bicyclobutane, ab initio methods that include electron correlation have been used to calculate NMR shielding constants and spin-spin coupling constants. researchgate.net These high-level calculations can provide results that are in good agreement with experimental data, aiding in the unambiguous assignment of all chemical shifts and coupling constants. researchgate.net
Studies on Strain Energy and Ring Stability
The strain energy of the bicyclo[3.1.0]hexane system has been estimated to be in the range of 25–30 kcal/mol. evitachem.com This places it among the moderately strained bicyclic alkanes. This inherent strain is a key factor in many of the chemical transformations that these molecules undergo, such as ring-opening reactions. acs.orgnih.gov
Computational studies have also been used to compare the stability of different isomers and conformers of bicyclo[3.1.0]hexane derivatives. For example, ab initio calculations have been used to determine the relative stability of the boat and chair conformations of the parent bicyclo[3.1.0]hexane, with the boat form being found to be more stable by approximately 3 kcal/mol. researchgate.net
In the case of 1,5-diazabicyclo[3.1.0]hexane derivatives, the presence of the nitrogen atoms and the strained three-membered diaziridine ring contributes to their relatively high positive enthalpies of formation, making them of interest as potential high-energy density materials. mathnet.ru Quantum chemical calculations are essential for understanding the thermodynamic properties of these energetic materials. acs.org
Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-Acetylbicyclo[3.1.0]hexan-2-one. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.
¹H NMR: The ¹H NMR spectrum of a related compound, 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one, shows distinct signals for the protons in the bicyclic ring system and the substituent groups. For this compound, one would expect to see characteristic signals for the acetyl methyl protons, as well as complex splitting patterns for the protons on the bicyclo[3.1.0]hexane core due to their fixed spatial relationships.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. In the case of 1-(4-chlorophenyl)-4-methyl-3-phenyl-3-azabicyclo[3.1.0]hexan-2-one, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the bicyclic system. mdpi.com For this compound, characteristic peaks for the two carbonyl carbons (one from the acetyl group and one from the ketone in the ring), the methyl carbon of the acetyl group, and the carbons of the bicyclic frame would be expected.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.1-2.4 | ~25-30 |
| Bicyclic Protons | ~0.5-3.0 | ~20-50 |
| Bridgehead Carbons | ~30-45 | |
| C=O (Acetyl) | ~195-205 | |
| C=O (Ketone) | ~200-210 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques (e.g., GC-MS, EI-MS) for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which serves as a molecular fingerprint.
GC-MS: Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing volatile compounds. In a typical GC-MS analysis of a complex mixture, this compound would be separated from other components on the GC column before entering the mass spectrometer. nih.govresearchgate.net The resulting mass spectrum would show the molecular ion peak corresponding to its molecular weight, as well as fragment ions that provide clues about its structure.
EI-MS: Electron ionization mass spectrometry (EI-MS) is a common ionization technique used in MS. For a related compound, Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)-, the mass spectrum provides a unique fragmentation pattern that aids in its identification. nist.gov For this compound, one would expect to observe a molecular ion peak and characteristic fragment ions resulting from the loss of the acetyl group or other parts of the bicyclic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by strong absorption bands indicative of its two carbonyl groups.
The carbonyl (C=O) stretching vibrations are particularly informative. Ketones typically show a strong absorption in the region of 1680-1750 cm⁻¹. libretexts.org Due to the presence of two carbonyl groups in this compound, one for the acetyl group and one for the ketone within the strained bicyclic ring, one might observe two distinct C=O stretching bands or a broadened band in this region. The C-H stretching and bending vibrations of the aliphatic ring structure would also be present.
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | 1700 - 1725 | Strong |
| C=O (Acetyl) | 1690 - 1715 | Strong |
| C-H (sp³) | 2850 - 3000 | Medium-Strong |
| C-H (bending) | 1350 - 1470 | Variable |
Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)
Since this compound is a chiral molecule, chiroptical methods are essential for determining its stereochemistry.
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation value, including its sign (+ or -), is a characteristic physical property of an enantiomer.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. A study on bicyclo[3.1.0]hexane derivatives demonstrated the use of electronic circular dichroism (ECD) in combination with theoretical calculations to determine the absolute configuration of these molecules with high confidence. rsc.org
Gas Chromatography (GC) for Purity and Mixture Analysis
Gas chromatography (GC) is a valuable technique for assessing the purity of a sample of this compound and for analyzing its presence in mixtures. nih.gov By passing the compound through a capillary column, its retention time can be determined, which is a characteristic property under specific GC conditions. This allows for the separation and quantification of the compound in a sample. The NIST Chemistry WebBook lists gas chromatography as an available data type for the related compound Bicyclo[3.1.0]hexan-2-one, 5-(1-methylethyl)-, indicating its utility in the analysis of such bicyclic ketones. nist.gov
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. youtube.com If a suitable single crystal of an enantiomerically pure sample of this compound can be obtained, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the absolute spatial arrangement of the atoms. This technique has been used to determine the crystal and molecular structures of other bicyclic compounds. grafiati.com
Applications in Advanced Organic Synthesis
Bicyclo[3.1.0]hexan-2-one and its Derivatives as Versatile Synthetic Intermediates
Bicyclo[3.1.0]hexan-2-one and its derivatives are recognized as valuable building blocks in organic chemistry. apolloscientific.co.uk Their utility stems from the presence of a reactive ketone and a strained cyclopropane (B1198618) ring, which can undergo a variety of chemical transformations. These compounds serve as precursors to a wide array of functionalized molecules, finding applications in the pharmaceutical and biochemical industries. apolloscientific.co.uk The rigid bicyclic system also allows for precise control over stereochemistry, a critical aspect in the synthesis of chiral drugs and other biologically active molecules. smolecule.com
The synthesis of these intermediates can be achieved through various methods, including intramolecular cyclopropanation of unsaturated diazocarbonyl compounds or the use of iodonium (B1229267) ylides. Furthermore, innovative approaches such as the (3+2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions provide convergent access to these valuable scaffolds. rsc.orgnih.govrsc.org The versatility of these intermediates is further highlighted by their use in ring-opening reactions to generate uniquely substituted aromatic compounds, such as benzoates, anilines, and ethers, under thermal conditions. nih.govresearchgate.net
Construction of Complex Polycyclic Architectures and Natural Product Cores
The bicyclo[3.1.0]hexane skeleton is a prevalent motif in numerous natural products and bioactive compounds. nih.govrsc.orgresearchgate.net Its unique three-dimensional structure makes it a desirable starting point for the synthesis of more complex polycyclic systems. researchgate.net For instance, derivatives of bicyclo[3.1.0]hexane have been utilized as key intermediates in the synthesis of natural products like crispatene, cycloeudesmol, and laurinterol, which exhibit potent biological activities. nih.gov
The construction of these complex architectures often relies on the strategic opening or rearrangement of the bicyclo[3.1.0]hexane core. For example, a highly efficient 2π disrotatory ring-opening aromatization sequence of bicyclo[3.1.0]hexan-2-ones has been developed to construct polyfunctionalized benzoates. nih.gov Additionally, catalytic methods, such as palladium/phosphine cooperative catalysis, have been employed for the synthesis of bicyclo[3.1.0]hexene derivatives, which are important structural motifs in many biologically active entities. rsc.org The ability to generate vicinal all-carbon quaternary stereocenters through intramolecular radical cyclopropanation further expands the utility of these scaffolds in constructing sterically congested and complex molecules. d-nb.info
Precursors for the Synthesis of Other Strained Ring Systems (e.g., Bicyclo[2.1.0]pentanes)
The inherent strain within the bicyclo[3.1.0]hexane system makes it an excellent precursor for the synthesis of other strained ring systems through ring contraction or rearrangement reactions. A notable example is the conversion of bicyclo[3.1.0]hexan-2-one into 2-substituted bicyclo[2.1.0]pentanes. rsc.org This transformation is typically achieved by converting the ketone into a 3-diazo derivative, which then undergoes thermal ring contraction to yield various amides and esters of bicyclo[2.1.0]pentane-2-carboxylic acid. rsc.org Subsequent transformations of these products can lead to other functionalized bicyclo[2.1.0]pentane derivatives, such as acetates, which exhibit interesting solvolytic reactivity. rsc.org
Development of Conformationally Restricted Scaffolds in Medicinal Chemistry
The rigid bicyclo[3.1.0]hexane scaffold has proven to be exceptionally useful in medicinal chemistry for the design of conformationally restricted analogues of biologically active molecules. nih.gov By locking the conformation of a molecule, it is possible to enhance its binding affinity and selectivity for a specific biological target. scispace.com This strategy has been successfully applied to a variety of targets, including G protein-coupled receptors and enzymes.
Adenosine (B11128) Receptor Ligands
A significant application of the bicyclo[3.1.0]hexane scaffold is in the development of potent and selective ligands for adenosine receptors (ARs), which are important therapeutic targets for a range of conditions including inflammation, cancer, and cardiovascular diseases. nih.govnih.govmdpi.com Replacing the flexible ribose ring of adenosine with a rigid bicyclo[3.1.0]hexane system, also known as a methanocarba modification, can lock the conformation of the nucleoside into either a North (N) or South (S) envelope. scispace.comnih.govnih.gov This conformational constraint has been shown to significantly increase the binding affinity and selectivity of ligands for the A3 adenosine receptor (A3AR). scispace.commdpi.com
Numerous studies have explored the structure-activity relationships of bicyclo[3.1.0]hexane-based nucleosides, focusing on modifications at various positions of the purine (B94841) ring and the bicyclic core to optimize A3AR affinity and selectivity. nih.govmdpi.com For example, (N)-methanocarba analogues have been shown to be substantially more potent in receptor binding than their (S)-methanocarba counterparts. nih.gov The introduction of specific substituents, such as a 2-chloro-6-[(3-bromophenylmethyl)amino]purine moiety, has led to the development of high-affinity A3AR ligands with potential applications in positron emission tomography (PET) imaging. nih.gov
| Compound Class | Key Structural Feature | Target | Significance |
| (N)-Methanocarba Nucleosides | Bicyclo[3.1.0]hexane scaffold locking a North conformation | A3 Adenosine Receptor | Enhanced potency and selectivity as A3AR agonists. mdpi.comnih.gov |
| 4'-Truncated Nucleosides | Lacking the carboxylic methylamide moiety | A3 Adenosine Receptor | High affinity binding to both human and rat A3ARs. nih.gov |
| 2-Arylethynyl-(N)-methanocarba Derivatives | Combination of (N)-methanocarba ring and arylethynyl group at C2 | A3 Adenosine Receptor | Highly potent and selective A3AR agonists. scispace.com |
Nucleoside Analogues (e.g., Methanocarba Nucleosides)
The bicyclo[3.1.0]hexane scaffold is a key component in the synthesis of methanocarba nucleosides, which are conformationally locked analogues of natural nucleosides. nih.govnih.gov These analogues, where the furanose moiety is replaced by a bicyclo[3.1.0]hexane system, have been instrumental in studying the conformational requirements of nucleoside-protein interactions. nih.govnih.gov The ability to lock the pseudosugar conformation into either a North (N) or South (S) pucker has provided valuable insights into the bioactive conformations for various biological targets, including adenosine receptors and viral enzymes. nih.govnih.govoup.com
The synthesis of these methanocarba nucleosides often involves the construction of a suitably functionalized bicyclo[3.1.0]hexane precursor, followed by coupling with a nucleobase. nih.gov For instance, a synthetic route starting from 2,3-O-isopropylidene-D-erythrose has been developed to produce (N)-methanocarba nucleosides that are potent A3AR agonists. nih.gov The versatility of this scaffold allows for the preparation of a wide variety of nucleoside analogues with potential therapeutic applications. nih.govcsic.es
| Nucleoside Analogue Type | Conformation | Biological Target | Key Finding |
| (N)-Methanocarba Adenosine Analogues | North (N) | A3 Adenosine Receptor | Significantly more potent than (S)-methanocarba analogues. nih.gov |
| (N)-Methanocarba Thymidine | North (N) | RNA | Incorporation into siRNAs is compatible with RNAi machinery. csic.es |
| (S)-Methanocarba Analogues | South (S) | Various | Generally less potent for A3AR binding compared to (N) isomers. nih.gov |
Other Bioactive Scaffold Development and Derivatization
The utility of the bicyclo[3.1.0]hexane scaffold extends beyond adenosine receptor ligands and nucleoside analogues. Its rigid, three-dimensional structure makes it an attractive core for the development of a diverse range of bioactive compounds. smolecule.commdpi.com For example, conformationally rigid histamine (B1213489) analogues incorporating a bicyclo[3.1.0]hexane scaffold have been synthesized and shown to be potent and selective ligands for the H3 receptor subtype. nih.gov
Furthermore, the bicyclo[3.1.0]hexane framework can serve as a building block for the synthesis of more complex heterocyclic systems with potential biological activity. smolecule.com For instance, 3-azabicyclo[3.1.0]hexane derivatives are common structural components in natural products with a broad spectrum of activity. mdpi.com The development of new synthetic methods, such as the (3+2) annulation of cyclopropenes and aminocyclopropanes, provides access to a wide range of substituted bicyclo[3.1.0]hexanes, opening up new avenues for the discovery of novel bioactive molecules. nih.govrsc.org The derivatization of these scaffolds allows for the fine-tuning of their pharmacological properties to achieve desired activity and selectivity. mdpi.com
Applications as Chiral Auxiliaries or Ligands
Information regarding the application of 1-Acetylbicyclo[3.1.0]hexan-2-one as a chiral auxiliary or ligand is not available in the reviewed scientific literature.
Future Directions and Emerging Research Areas
Design and Synthesis of Highly Functionalized 1-Acetylbicyclo[3.1.0]hexan-2-one Derivatives
The development of synthetic routes to highly functionalized this compound derivatives is a burgeoning area of research. Current efforts are focused on introducing a wide array of substituents and functional groups onto the bicyclic core to modulate its physical, chemical, and biological properties. A key strategy involves the use of triethylborane-initiated atom-transfer radical addition-ring-opening of tricyclo[1.1.1.0¹,³]pentane (TCP) with alkyl halides, which allows for the synthesis of bicyclo[1.1.1]pentanes (BCPs) bearing diverse carbon and halogen substituents under mild conditions. rsc.org This methodology showcases broad substrate scope and functional group tolerance, enabling the creation of BCP analogues of biologically relevant molecules like peptides and nucleosides. rsc.org
Furthermore, stereoselective syntheses are being developed to yield highly functionalized bicyclo[3.1.0]hexane systems with high efficiency and selectivity. nih.gov For instance, an Et₃Al mediated intramolecular epoxide opening and cyclopropanation reaction has been described to produce these systems with perfect H or F endo selectivity. nih.gov These advanced synthetic methods are crucial for creating a diverse library of this compound derivatives for various applications.
Development of Novel Catalytic and Asymmetric Synthetic Routes
The demand for enantiomerically pure compounds in the pharmaceutical and materials science industries has driven the development of novel catalytic and asymmetric synthetic routes for bicyclo[3.1.0]hexane systems. Significant progress has been made in catalytic asymmetric synthesis, which utilizes chiral catalysts to produce an excess of one enantiomer. nobelprize.org
Recent advancements include:
Copper(I)/Secondary Amine Cooperative Catalysis: An intramolecular radical cyclopropanation of unactivated alkenes with the α-methylene group of aldehydes has been achieved using a Cu(I)/secondary amine cooperative catalyst. This method allows for the single-step construction of bicyclo[3.1.0]hexane skeletons, including those with vicinal all-carbon quaternary stereocenters, with high efficiency and enantioselectivity. d-nb.info
Lipase-Catalyzed Asymmetric Acetylation: A lipase-catalyzed double-acetylation reaction has been successfully employed to resolve racemic precursors into enantiomerically pure diacetates and monoacetates, providing a more general and efficient process for synthesizing all classes of (north) bicyclo[3.1.0]hexane nucleosides. nih.gov
Gold-Catalyzed Cyclization/Hydroboration: A gold-catalyzed cyclization/hydroboration of 1,6-enynes provides a facile and atom-economical one-step access to bicyclo[3.1.0]hexane boranes under mild conditions. acs.org
Photoredox Catalysis: The use of organic or iridium photoredox catalysts with blue LED irradiation has enabled the convergent synthesis of bicyclo[3.1.0]hexanes with an all-carbon quaternary center through a (3+2) annulation of cyclopropenes with cyclopropylanilines. rsc.org
These catalytic systems offer promising avenues for the efficient and selective synthesis of chiral this compound derivatives.
Advanced Mechanistic Investigations of Complex Rearrangements
The bicyclo[3.1.0]hexan-2-one framework is known to undergo a variety of complex rearrangements, and a deeper mechanistic understanding of these transformations is crucial for controlling reaction outcomes and designing novel synthetic pathways. One of the most studied rearrangements is the photochemical transformation of α,β-unsaturated cyclohexenones into bicyclo[3.1.0]hexan-2-ones, often referred to as lumiketone rearrangement. sci-hub.se
Irradiation of cyclohexenones can lead to both rearrangement to a bicyclo[3.1.0]hexan-2-one and ring contraction to a cyclopentenone. sci-hub.se Mechanistic studies, including stereochemical investigations, have been instrumental in elucidating the pathways of these photorearrangements. sci-hub.se Additionally, a highly efficient 2π disrotatory ring-opening aromatization sequence of bicyclo[3.1.0]hexan-2-ones has been developed, which proceeds under thermal conditions to produce uniquely substituted and polyfunctionalized benzoates. nih.gov This transformation highlights the synthetic versatility of the bicyclo[3.1.0]hexan-2-one skeleton. nih.gov Future research will likely focus on employing advanced spectroscopic techniques and computational modeling to further unravel the intricate details of these and other complex rearrangements.
Integration of Computational Chemistry with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern chemical research. For the bicyclo[3.1.0]hexane system, computational studies can provide valuable insights into reaction mechanisms, predict the stereochemical outcomes of reactions, and guide the design of new catalysts and substrates.
For example, a new steric hindrance hypothesis, supported by X-ray crystal structures of agonist-bound mGlu amino terminal domain proteins, has been proposed to explain the unique group II selectivity of the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold for metabotropic glutamate (B1630785) (mGlu) receptors. doi.org This demonstrates how computational modeling, in conjunction with experimental data, can lead to a deeper understanding of molecular recognition and selectivity. doi.org
While specific computational studies on this compound are not extensively reported, the principles can be readily applied. DFT (Density Functional Theory) calculations, for instance, can be used to model transition states of rearrangements, predict the relative stabilities of different conformations, and rationalize the observed stereoselectivity in catalytic reactions. This integrated approach is expected to accelerate the discovery and optimization of synthetic routes to novel this compound derivatives.
Exploration of New Application Domains for the Bicyclo[3.1.0]hexane Scaffold
The rigid bicyclo[3.1.0]hexane scaffold has proven to be a valuable building block in medicinal chemistry and materials science due to its ability to confer conformational rigidity and unique three-dimensional shapes to molecules. researchgate.net This has led to its incorporation into a variety of biologically active compounds.
Key application domains include:
G Protein-Coupled Receptor (GPCR) Ligands: The bicyclo[3.1.0]hexane system has been used to constrain the conformation of nucleosides and nucleotides, leading to potent and selective ligands for adenosine (B11128) and P2Y receptors. nih.gov It has also been employed in the design of selective histamine (B1213489) H₃ receptor ligands. mdpi.com
Enzyme Inhibitors: Bicyclo[3.1.0]hexane-based nucleosides have been investigated as potential inhibitors of enzymes like (cytosine C5)-methyltransferase. nih.gov
Neurotransmitter Analogues: The scaffold is a key component of potent and selective agonists for metabotropic glutamate receptors (mGluR2/3). nih.gov
Antiviral Agents: (N)-Bicyclo[3.1.0]hexane nucleosides have shown promise as potent antiherpes agents. nih.gov
Drug Discovery Scaffolds: The bicyclo[3.1.0]hexane framework has been used as a conformationally constrained isosteric replacement for the cyclohexane (B81311) ring in drug design, leading to the discovery of novel neuropeptide Y Y1 antagonists. nih.gov It has also been used in the repurposing of adenosine derivatives into serotonin (B10506) 5HT₂B/5HT₂C receptor antagonists. nih.gov
Future research will undoubtedly uncover new applications for the bicyclo[3.1.0]hexane scaffold, driven by a deeper understanding of its structure-activity relationships and the development of more efficient synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
